molecular formula C10H11N3O B11907454 2-Hydrazinyl-3-methylquinolin-4(3H)-one

2-Hydrazinyl-3-methylquinolin-4(3H)-one

Cat. No.: B11907454
M. Wt: 189.21 g/mol
InChI Key: LYBQKGNNFTUOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-3-methylquinolin-4(3H)-one is a functionalized quinoline derivative designed for medicinal chemistry and drug discovery research. The compound features a reactive hydrazinyl group, making it a versatile precursor for synthesizing diverse heterocyclic libraries. This includes the development of novel triazoles, oxadiazoles, and thiadiazoles, which are privileged scaffolds in pharmaceutical development . Quinoline and quinazolinone-based compounds are frequently investigated as fluoroquinolone-like inhibitors of bacterial enzymes, DNA gyrase, and topoisomerase IV, making them valuable in the search for new antimicrobial agents to combat resistant strains . Furthermore, structurally similar quinazolin-4(3H)-one derivatives have demonstrated significant potential in anticancer research, exhibiting potent, broad-spectrum cytotoxicity by acting as inhibitors of tubulin polymerization, a established target in chemotherapy . Researchers can utilize this compound as a key synthetic intermediate to explore new chemical space for biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-hydrazinyl-3-methyl-3H-quinolin-4-one

InChI

InChI=1S/C10H11N3O/c1-6-9(14)7-4-2-3-5-8(7)12-10(6)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

LYBQKGNNFTUOOF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=CC=CC=C2N=C1NN

Origin of Product

United States

Chemical Reactivity and Coordination Chemistry of 2 Hydrazinyl 3 Methylquinolin 4 3h One

Nucleophilic Substitution Reactions

The hydrazinyl group (-NHNH2) at the 2-position of the quinolinone core is a potent nucleophile, rendering the compound susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the straightforward synthesis of a wide array of derivatives. For instance, the hydrazine (B178648) moiety can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones.

The reactivity of the hydrazinyl group also extends to reactions with other electrophiles. It can participate in reactions leading to the formation of various substituted quinoline (B57606) derivatives. The inherent nucleophilicity of the hydrazine group is a key driver for these transformations, enabling the construction of more complex molecular architectures based on the quinolinone scaffold. The mechanism often involves several steps, including nucleophilic attack, dimerization, autoxidation, and electrocyclic reactions, particularly in one-pot syntheses. mdpi.com

Tautomeric Equilibria and their Spectroscopic Manifestations

2-Hydrazinyl-3-methylquinolin-4(3H)-one can exist in different tautomeric forms, a common phenomenon in heterocyclic compounds containing amine and amide functionalities. The principal tautomers are the amino form (A) and the imino form (B). researchgate.netrsc.org

Amino Tautomer (A): this compound

Imino Tautomer (B): 2-hydrazono-3-methyl-1,2,3,4-tetrahydroquinolin-4-one

Studies on related 2-hydrazinoquinazolin-4(3H)-ones using 15N NMR spectroscopy have shown that in dimethyl sulfoxide (B87167) (DMSO) solution, the imino tautomer is the predominant form. researchgate.netrsc.org This preference can be attributed to the relative thermodynamic stabilities of the tautomers, which are influenced by factors such as solvent polarity and the potential for intramolecular and intermolecular hydrogen bonding.

The different tautomeric forms can be distinguished using various spectroscopic techniques. In ¹H NMR spectroscopy, the chemical shifts of the protons, particularly those attached to nitrogen atoms, will differ between the amino and imino forms. Infrared (IR) spectroscopy can also provide evidence for the dominant tautomer by observing the characteristic stretching frequencies of C=O, N-H, and C=N bonds. Electronic absorption (UV-Vis) spectroscopy is also a valuable tool, as the different conjugation patterns of the tautomers result in distinct absorption maxima. nih.gov The study of tautomeric equilibria is crucial for understanding the compound's reactivity and its coordination behavior with metal ions.

Formation of Metal Complexes with this compound Ligands

The presence of multiple nitrogen and oxygen donor atoms makes this compound and its derivatives, such as hydrazones, excellent ligands for coordinating with a wide range of metal ions. mdpi.commdpi.comnih.gov This has led to extensive research into the synthesis and characterization of their metal complexes.

Synthesis and Characterization of Metal-Quinolinone Hydrazone Complexes

Metal complexes of hydrazones derived from this compound are typically synthesized by reacting the hydrazone ligand with a metal salt in an appropriate solvent, often with refluxing. jptcp.com The resulting complexes can be characterized by a suite of analytical and spectroscopic techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Molar Conductance Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. chemistryjournal.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O, N-H) upon complexation. The appearance of new bands in the far-IR region can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. jptcp.com

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed structural information in solution.

These characterization methods have been used to elucidate the structures of numerous metal complexes, revealing a variety of coordination modes and geometries. mdpi.commdpi.comnih.gov For example, hydrazone ligands can act as bidentate or tridentate chelating agents, coordinating to the metal ion through the azomethine nitrogen, the quinolinone oxygen, and potentially other donor atoms depending on the specific hydrazone derivative. jptcp.comderpharmachemica.com

Ligand-Metal Coordination and Complex Stability

The coordination of this compound based ligands to metal ions typically involves the nitrogen atom of the azomethine group (-C=N-) and the oxygen atom of the quinolinone carbonyl group (C=O). jptcp.com This forms a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the complex (the chelate effect).

The stability of these metal complexes is influenced by several factors:

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role.

Nature of the Ligand: The specific substituents on the hydrazone ligand can affect its basicity and steric properties, thereby influencing complex stability. nih.gov

pH of the Medium: The stability of the complexes is often pH-dependent, as protonation or deprotonation of the ligand can affect its coordinating ability. nih.govnih.gov

The stability constants of these complexes can be determined using techniques such as spectrophotometric titrations and pH-metry. nih.govnih.gov Studies on related quinolyl hydrazones have shown that the stability of the complexes can vary significantly with the position of substituents on the quinoline ring. nih.gov For instance, the insertion of a methyl group in the 8-position of the quinoline ring has been found to decrease the stability of the resulting metal complexes to a great extent. nih.gov The stoichiometry of the formed complexes can also vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.gov

The diverse coordination chemistry of this compound and its derivatives continues to be an active area of research, driven by the potential applications of their metal complexes in various fields.

Biological Activities and Mechanistic Studies of 2 Hydrazinyl 3 Methylquinolin 4 3h One Derivatives in Vitro Investigations

Antimicrobial Activity

The antimicrobial properties of 2-Hydrazinyl-3-methylquinolin-4(3H)-one derivatives have been extensively evaluated, showcasing their potential to combat bacterial, fungal, and mycobacterial infections. nih.gov These compounds represent a promising avenue for the development of new antimicrobial agents, particularly in an era of increasing drug resistance. nih.gov

Derivatives of quinoline (B57606) hydrazone have demonstrated notable antibacterial activity against both standard and antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli. nih.gov The effectiveness of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. For instance, molecular docking studies have suggested that these derivatives can bind to and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com This mechanism of action is a key area of investigation for developing novel antibacterial drugs. nih.gov

The antibacterial potency of these derivatives can be significantly influenced by the nature of the substituents on the quinoline ring. nih.gov For example, a series of novel hydrazide-hydrazones of lactic acid showed that compounds with electron-withdrawing groups, such as nitro (NO2), iodine (I), or bromine (Br), generally exhibited better antibacterial activity compared to those with electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH). nih.gov One particular pyrimidine (B1678525) derivative of hydrazide-hydrazone displayed antibacterial activity against E. coli and S. aureus that was two-fold higher than the standard drug ampicillin. nih.gov

Interactive Table: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
2-(1-(furan-2-yl)ethylidene) derivative 4a E. coli - mdpi.com
2-(1-(furan-2-yl)ethylidene) derivative 4a S. aureus - mdpi.com
Hydrazide-hydrazone of lactic acid (with NO2) S. aureus 64-128 nih.gov
Hydrazide-hydrazone of lactic acid (with NO2) E. coli 64-128 nih.gov
Pyrimidine derivative 19 E. coli 12.5 nih.gov

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The antifungal potential of this compound derivatives has been demonstrated against various fungal pathogens, including different species of Candida. nih.govnih.gov For instance, 3-hydrazinoquinoxaline-2-thiol, a quinoxaline (B1680401) derivative, showed high efficacy against most clinical isolates of Candida albicans, and even higher effectiveness against Candida glabrata and Candida parapsilosis isolates when compared to Amphotericin B. nih.gov

The mechanism of antifungal action is an active area of research. Some studies suggest that these compounds may interfere with essential fungal processes. For example, hydrazone derivatives have been identified as potential inhibitors of trehalose (B1683222) biosynthesis, a pathway crucial for yeast to resist stress within a human host. nih.gov Furthermore, certain hydrazine-based compounds have been shown to not only inhibit the growth of Candida albicans but also to disrupt the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat. mdpi.com

Derivatives of this compound have also been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A series of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid (3,4-diaryl-3H-thiazol-2-ylidene)-hydrazide derivatives showed interesting in vitro activity against a strain of Mycobacterium tuberculosis H37Rv and three clinical isolates. nih.gov

Similarly, novel acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have been synthesized and evaluated for their antimycobacterial properties. nih.gov Among these, eight compounds demonstrated 50–60% inhibition of Mycobacterium at a concentration of 50 μg/ml. nih.gov The antitubercular activity of these compounds appears to be influenced by factors such as the electronegativity of substituents and their lipophilicity. nih.gov For instance, derivatives with electron-withdrawing substituents and lower lipophilicity (log P values) tended to show better inhibition against M. tuberculosis. nih.gov

Anticancer Activity

The quest for novel and effective anticancer agents has led to the exploration of various quinoline-based compounds, including derivatives of this compound. nih.gov These compounds have shown promise in preclinical studies, exhibiting cytotoxicity against a range of cancer cell lines and demonstrating the ability to interfere with key cellular processes that drive cancer progression. nih.govmdpi.com

Numerous in vitro studies have documented the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For example, a series of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates were evaluated against five human cancer cell lines, with some compounds showing significant inhibitory effects on the proliferation of A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HT29 (colorectal adenocarcinoma), and HCT-116 (colorectal carcinoma) cells. nih.gov

Similarly, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized and tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov Generally, these compounds were found to be more cytotoxic against the glioblastoma cell line. nih.gov The introduction of different chemical moieties, such as naphthalene, has been shown to influence the anticancer activity. nih.gov

Interactive Table: Cytotoxicity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Compound 5k A549 5.44 nih.gov
Compound 5k MCF-7 7.15 nih.gov
Compound 5i MCF-7 3.65 nih.gov
Compound 5n A549 5.09 nih.gov
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) U-87 - nih.gov
Compound 36 MDA-MB-231 - nih.gov
Compound 19 MDA-MB-231 - nih.gov

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Beyond simply killing cancer cells, researchers are keenly interested in how these compounds work at a cellular level. Studies have revealed that derivatives of this compound can induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several derivatives have been shown to halt the progression of the cell cycle, a fundamental process for cell proliferation. For instance, certain N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates were found to arrest A549 lung cancer cells at the S and G2/M phases of the cell cycle. nih.gov Similarly, a novel 3-acyl isoquinolin-1(2H)-one derivative was reported to induce G2 phase arrest in breast cancer cells, an effect associated with the suppression of the CDK1 protein. plos.org The alkaloid erythraline (B1235506) has also been shown to cause an increase in the proportion of SiHa cervical cancer cells in the G2/M phase. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many this compound derivatives have been found to induce apoptosis in cancer cells. For example, a 3-acyl isoquinolin-1(2H)-one derivative was shown to trigger apoptosis in breast cancer cells by up-regulating the pro-apoptotic protein Bax, down-regulating the anti-apoptotic protein Bcl-2, and activating caspases 3, 7, and 9. plos.org This process was also linked to the inhibition of the MEK/ERK and p38 MAPK signaling pathways. plos.org Furthermore, novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles have been designed to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2. nih.gov

Antimalarial and Antiprotozoal Activities

Derivatives of the quinazolinone scaffold, a class of compounds to which this compound belongs, have demonstrated notable efficacy against various protozoan parasites. These activities are of significant interest in the search for new treatments for widespread and debilitating diseases like malaria and leishmaniasis.

Antimalarial Potential

The quinazolin-4(3H)-one core is recognized for its promising antimalarial properties. mdpi.com Research into 2,3-disubstituted-4(3H)-quinazolinones has identified several derivatives with significant in vivo antimalarial activity against Plasmodium berghei. For instance, structure-activity relationship (SAR) studies have shown that introducing a substituted phenyl group at the C-3 position of the quinazolinone ring can enhance antimalarial effects. nih.gov

In one study, synthesized 3-aryl-2-styryl substituted-4(3H)-quinazolinones were tested for their ability to suppress Plasmodium berghei ANKA in mice. Two compounds, in particular, demonstrated substantial activity. nih.gov Another approach has been the development of hybrid molecules, combining the 4-aminoquinoline (B48711) core, crucial for antimalarial action, with other chemical moieties to create novel agents. nih.gov

CompoundTest Model% SuppressionReference
(E)-2-(4-chlorostyryl)-3-(p-tolyl)quinazolin-4(3H)-one (Compound 8)Plasmodium berghei ANKA infected mice70.01% nih.gov
(E)-2-(4-methoxystyryl)-3-(p-tolyl)quinazolin-4(3H)-one (Compound 10)Plasmodium berghei ANKA infected mice74.18% nih.gov

Antileishmanial Investigations

Leishmaniasis is another protozoal disease for which new therapeutic options are urgently needed. nih.gov Derivatives of the quinazolinone structure have shown promising results in this area. Specifically, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (Compound 6) has exhibited potent antileishmanial activity against the intracellular amastigote form of Leishmania donovani. nih.gov Its efficacy was found to be significantly greater than that of the standard drugs, amphotericin B deoxycholate and miltefosine. nih.gov

The derivatization of related heterocyclic structures, such as thiochroman-4-ones, with acyl hydrazones has been shown to markedly improve antileishmanial activity, highlighting the importance of the hydrazone moiety in this context. nih.gov This suggests that the hydrazinyl group in this compound is a key feature for its potential antiprotozoal effects.

CompoundTarget OrganismActivity (IC50)Reference
(E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (Compound 6)Leishmania donovani0.0212 µg/mL nih.gov
Amphotericin B deoxycholate (Standard)Leishmania donovani0.0460 µg/mL nih.gov
Miltefosine (Standard)Leishmania donovani3.1911 µg/mL nih.gov
Semicarbazone derivative of thioflavanone (Compound 19)Leishmania panamensis5.4 µM nih.gov
Thiosemicarbazone derivative of thioflavanone (Compound 20)Leishmania panamensis5.1 µM nih.gov

Other Significant Biological Activities

Beyond their antiprotozoal effects, derivatives of this compound have been investigated for a range of other biological activities, demonstrating the versatility of this chemical scaffold.

Anti-inflammatory Potential

Hydrazone derivatives are recognized for their wide array of biological activities, including significant anti-inflammatory properties. nih.govresearchgate.net A series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Among these, compound AS3, 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one, was identified as the most active in exhibiting anti-inflammatory activity, with a potency comparable to the standard drug diclofenac (B195802) sodium. nih.gov The general class of quinazolin-4(3H)-one compounds has also been noted for its anti-inflammatory potential. mdpi.com

CompoundActivityComparisonReference
2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS3)Most active anti-inflammatory compound in the seriesModerately potent compared to diclofenac sodium nih.gov
2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS2)Most active analgesic compound in the seriesModerately potent compared to diclofenac sodium nih.gov

Antioxidant Properties

The overproduction of reactive oxygen species can lead to oxidative stress, a condition linked to numerous diseases. researchgate.net Antioxidants can help mitigate this damage. researchgate.net Several studies have confirmed the antioxidant potential of quinoline and quinazolinone derivatives. researchgate.netreports-vnmedical.com.uanih.gov

Derivatives of 4-hydrazinoquinoline (B99260) have been identified as effective antioxidants. reports-vnmedical.com.ua In studies using hydrogen peroxide-induced oxidative stress, certain derivatives of (2-(quinolin-4-yl))hydrazono)carboxylic acids showed promising protective effects. reports-vnmedical.com.ua For example, disodium (B8443419) (Е)-2-(2-(2-methylquinolin-4-yl)hydrazono)pentanedioate was found to be more effective than ascorbic acid in protecting spermatozoa. reports-vnmedical.com.ua Similarly, a quinoline-hydrazone derivative synthesized from isatin (B1672199) and 4-hydroxybenzaldehyde (B117250) demonstrated better antioxidant activity compared to a related quinoline-benzimidazole derivative, with an IC₅₀ value of 843.52 ppm in a DPPH radical scavenging assay. nih.gov

CompoundAssayActivity (IC50)Reference
Quinoline-hydrazone derivativeDPPH radical scavenging843.52 ppm nih.gov
Quinoline-benzimidazole derivativeDPPH radical scavenging4784.66 ppm nih.gov

Antiviral Applications

The quinazoline (B50416) and quinoline scaffolds have been a source of compounds with significant antiviral activity. mdpi.comreports-vnmedical.com.uanih.gov Research has shown that 2-Methylquinazolin-4(3H)-one, a closely related compound, possesses significant in vitro antiviral activity against the Influenza A virus, with an IC₅₀ of 23.8 μg/mL. nih.gov This compound was found to reduce lung index and decrease the expression of viral neuraminidase and nucleoprotein in infected mice. nih.gov Furthermore, a broader review of benzazine derivatives highlights various quinazoline compounds with activity against a range of DNA and RNA viruses, including varicella-zoster virus and human cytomegalovirus. nih.gov The general class of 4-hydrazinoquinoline derivatives has also been noted for its antiviral potential. reports-vnmedical.com.ua

CompoundTarget VirusActivity (IC50)Reference
2-Methylquinazolin-4(3H)-oneInfluenza A Virus (H1N1)23.8 µg/mL nih.gov
2-Substituted quinazolinones (various derivatives)Varicella Zoster Virus (TK+ and TK–)5.4–13.6 µM nih.gov
2-Substituted quinazolinones (various derivatives)Human Cytomegalovirus8.94–13.2 µM nih.gov

Insecticidal Activity

The exploration of quinoline derivatives as potential insecticides has revealed promising, albeit varied, results across different structural modifications and target insect species. While direct in vitro insecticidal studies on this compound are not extensively documented in the reviewed literature, research on analogous quinoline-based compounds provides valuable insights into their potential as insecticidal agents.

Derivatives of the quinoline scaffold have been synthesized and evaluated for their efficacy against several insect pests. nih.govresearchgate.netresearchgate.netacs.org For instance, certain chlorinated quinolines have demonstrated activity against the red palm weevil (Rhynchophorus ferrugineus). nih.gov Specifically, modifications of the quinoline structure to include pyrazole (B372694) and pyrazine (B50134) moieties resulted in moderate insecticidal effects. nih.gov This suggests that the introduction of specific heterocyclic rings to the quinoline backbone can be a viable strategy for developing new insecticidal compounds.

Further research into benzo[h]quinoline (B1196314) derivatives has shown significant larvicidal activity against the mosquito species Culex pipiens L. nih.govresearchgate.net The mechanism of action for these compounds is thought to involve the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.gov The effectiveness of these derivatives highlights the potential for quinoline-based compounds to act as neurotoxins in insects.

The insecticidal properties of quinoline derivatives are significantly influenced by the nature and placement of substituent groups on the quinoline ring system. researchgate.netnih.gov This structure-activity relationship is a key area of investigation for optimizing the insecticidal potency of these compounds.

Although not direct derivatives of this compound, structurally related dihydroquinazolinone derivatives have also been a subject of insecticidal research. nih.govscilit.comresearchgate.net These studies further underscore the potential of the broader quinolinone chemical class in the development of new insecticides.

The following table summarizes the insecticidal activity of selected quinoline derivatives against various insect species, as reported in the scientific literature.

Compound ClassTarget InsectActivity LevelReference
Chlorinated quinolines with pyrazole/pyrazine moietiesRed Palm Weevil (Rhynchophorus ferrugineus)Moderate nih.gov
Benzo[h]quinoline derivativesMosquito larvae (Culex pipiens L.)Significant nih.govresearchgate.net

Table 1: Insecticidal Activity of Selected Quinoline Derivatives

Structure Activity Relationship Sar and Pharmacophore Analysis of 2 Hydrazinyl 3 Methylquinolin 4 3h One Derivatives

Impact of Substitutions on the Quinolinone Ring System on Biological Activitymdpi.comresearchgate.netnih.govrsc.org

The quinolinone core is a privileged scaffold in medicinal chemistry, and substitutions on this ring system are pivotal in modulating the biological activity of its derivatives. nih.gov Research indicates that the nature and position of substituents on the benzene (B151609) ring portion of the quinolinone nucleus can dramatically alter the compound's pharmacological profile.

Studies on various quinoline (B57606) and quinolinone derivatives have demonstrated that specific positions on the ring are hot spots for modification. For instance, in a series of 2-arylquinolines, substitutions at the C-6 position were found to be particularly important for anticancer activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org Similarly, for 4-hydroxy-1H-quinolin-2-ones, substitutions at the C-6 position were shown to positively influence their activity as inhibitors of the Oxygen Evolution Rate (OER) in photosynthesis. mdpi.com The introduction of groups like nitro, methyl, or halogens can affect the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing how it interacts with its biological target. mdpi.comrsc.org

In the closely related quinazolin-4(3H)-one series, SAR studies have underscored that positions 2, 6, and 8 are highly significant for modulating activity. researchgate.net Modifications at these sites are often explored to enhance potency and selectivity. For example, the synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one highlights how the strategic placement of methyl and nitro groups can be used to generate novel compounds for biological screening. researchgate.net

The following table summarizes the observed impact of substitutions on the quinolinone ring from various studies.

Scaffold Substitution Position(s) Substituent Type Observed Impact on Biological Activity Reference
2-ArylquinolinesC-6Phenyl, 3,4-methylenedioxyphenylEnhanced selective cytotoxicity against PC3 and HeLa cancer cells. rsc.org
4-Hydroxy-1H-quinolin-2-oneC-6VariousPositive influence on OER inhibition activity. mdpi.com
Quinolinyl-chromoneC-6 on quinolineMethylHigher cholinesterase inhibitory activity compared to methoxy (B1213986). nih.gov
Quinazolin-4(3H)-one2, 6, 8GeneralPositions are critical for modulating overall biological activity. researchgate.net
Quinoline-2-one6, 7Nitro, MethylUsed to generate derivatives for antibacterial evaluation. researchgate.net

Influence of Hydrazone Side Chain Modifications on Biological Activitynih.govmdpi.comnih.gov

The hydrazone moiety (-NH-N=CH-) is a cornerstone of the biological activity of 2-Hydrazinyl-3-methylquinolin-4(3H)-one derivatives. nih.gov This functional group is typically formed by the condensation of the 2-hydrazinyl group with various aldehydes and ketones, allowing for vast structural diversity. nih.govmdpi.com The nature of the substituent (R) attached to the imine carbon of the hydrazone linker is a critical determinant of the resulting compound's biological activity. nih.gov

Extensive research has shown that hydrazones are a versatile class of compounds possessing a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects. nih.govresearchgate.netresearchgate.net The specific activity is heavily influenced by the chemical features of the group introduced via the aldehyde or ketone. For instance, in the development of novel anticancer agents, the quinoline motif was coupled with various hydrazone side chains. These modifications aimed to identify heterocyclic motifs with potent cytotoxic activity, indicating the side chain's direct involvement in the mechanism of action. mdpi.com

The table below illustrates how modifications to the hydrazone side chain influence biological outcomes.

Core Structure Hydrazone Side Chain Modification Resulting Biological Activity Reference
QuinolineCoupling with various alkyl carboxylic acids via a hydrazone linkerCytotoxic/Anticancer activity mdpi.com
2-Oxoindolin-3-ylideneCondensation with various aromatic aldehydes and ketonesPotent antiproliferative and VEGFR-2 inhibitory activity nih.gov
General HydrazideReaction with various aldehydes and ketonesWide range of activities including antimicrobial, anticonvulsant, antitumoral nih.govnih.govresearchgate.net

Identification of Key Pharmacophoric Features for Target Interactionsresearchgate.netnih.govnih.govmdpi.com

A pharmacophore model for this compound derivatives helps to distill the essential structural features required for molecular recognition at a biological target. Analysis of SAR data and computational studies have identified several key elements.

The quinolinone ring itself is a primary feature, with the lactam moiety (-C(=O)-NH-) being crucial. The carbonyl oxygen and the adjacent NH group can act as hydrogen bond acceptors and donors, respectively, forming key interactions within a receptor's binding pocket. The aromatic part of the quinolinone system often engages in hydrophobic or π-π stacking interactions. mdpi.com

The hydrazone linker (-NH-N=C-) is another critical component. It provides a specific spatial arrangement and electronic properties. The imine nitrogen and the adjacent NH group can also participate in hydrogen bonding. The planarity of this linker can be important for fitting into narrow binding clefts.

The substituent attached to the hydrazone moiety represents a crucial region for variation and specificity. The properties of this group—its size, lipophilicity, and electronic nature—are determinants of potency and selectivity. For example, 3D-QSAR studies on related heterocyclic compounds revealed that bulky, hydrophobic groups at certain positions enhance cytotoxic activity, while specific electronic properties (e.g., hydrogen bond acceptors) can be either favorable or detrimental depending on their location. nih.govmdpi.com In the design of VEGFR-2 inhibitors, a common pharmacophore includes a hydrogen bond donor/acceptor region (like the quinolinone), a central hydrophobic core, and another hydrogen bond acceptor region, all of which can be mapped onto the structure of a quinolinone hydrazone. nih.gov

Key pharmacophoric features include:

Hydrogen Bond Acceptor: The carbonyl oxygen at C-4 of the quinolinone ring.

Hydrogen Bond Donor: The nitrogen proton (N-H) at position 3 of the quinolinone ring.

Hydrogen Bond Donor/Acceptor: The hydrazone linker (-NH-N=).

Hydrophobic/Aromatic Region: The benzene part of the quinolinone core.

Variable Hydrophobic/Aromatic Region: The substituent on the hydrazone side chain, which dictates specificity and potency. researchgate.netmdpi.com

Stereochemical Considerations and E/Z Isomerism in Biological Activitysapub.orglibretexts.orgyoutube.com

The carbon-nitrogen double bond (C=N) of the hydrazone moiety is subject to stereoisomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. libretexts.org These isomers are distinct chemical entities because rotation around the C=N double bond is restricted. The E isomer has the higher priority groups on opposite sides of the double bond, while the Z isomer has them on the same side. youtube.com

This stereochemistry can have a profound impact on biological activity. Since E and Z isomers have different three-dimensional shapes, they will interact differently with the highly specific and chiral environment of a biological target, such as an enzyme or receptor active site. One isomer may bind with high affinity, leading to a potent biological response, while the other may fit poorly or not at all, resulting in weak or no activity.

While the synthesis of hydrazone derivatives can often lead to a mixture of E and Z isomers, their differential biological effects are a critical consideration in drug design. sapub.org For instance, the spatial orientation of the substituent on the hydrazone side chain, which is dictated by the E/Z configuration, can determine whether it can access a specific hydrophobic pocket or form a crucial hydrogen bond within the target protein. Although many studies may not separate and individually test the isomers, it is a well-established principle in medicinal chemistry that stereoisomerism is a key factor in a molecule's pharmacological profile. The "official" IUPAC-approved method for naming these stereoisomers is the E/Z system, as it is comprehensive for all such structures. masterorganicchemistry.com Therefore, controlling the stereochemistry of the hydrazone bond is a potential strategy for optimizing the activity and selectivity of this compound derivatives.

Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 3 Methylquinolin 4 3h One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. indexcopernicus.comrsc.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. mdpi.commdpi.com For a molecule like 2-Hydrazinyl-3-methylquinolin-4(3H)-one, DFT calculations begin with the optimization of its geometry to find the most stable, lowest-energy conformation. mdpi.com This optimized structure serves as the basis for all subsequent calculations of electronic properties and reactivity. indexcopernicus.com The stability of the resulting structure can be confirmed through frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

The electronic properties of a molecule are crucial for understanding its reactivity and interaction with other molecules. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.gov

HOMO and LUMO: The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. irjweb.com Conversely, the LUMO is the lowest-energy orbital that is unoccupied and can act as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability. nih.govirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov It illustrates the charge distribution on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms. nih.gov

Below is an illustrative table of parameters that would be derived from an electronic structure analysis.

Table 1: Illustrative Electronic Properties of this compound Note: These values are representative examples for illustrative purposes and are not derived from actual experimental or computational results for this specific molecule.

Parameter Typical Value Range Significance
EHOMO -6.0 to -7.0 eV Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. irjweb.com
ELUMO -1.0 to -2.0 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. irjweb.com

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. irjweb.com |

Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of DFT, provide quantitative measures of a molecule's stability and reactivity. indexcopernicus.comirjweb.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

These descriptors help in understanding the chemical behavior of this compound in various chemical environments.

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are representative examples for illustrative purposes and are not derived from actual experimental or computational results for this specific molecule.

Reactivity Descriptor Formula Typical Value Range Predicted Characteristic
Ionization Potential (I) I ≈ -EHOMO 6.0 to 7.0 eV Ability to donate electrons.
Electron Affinity (A) A ≈ -ELUMO 1.0 to 2.0 eV Ability to accept electrons.
Chemical Hardness (η) η = (I - A) / 2 2.0 to 2.5 eV Resistance to deformation; indicates stability. irjweb.com

| Chemical Softness (S) | S = 1 / η | 0.4 to 0.5 eV-1 | Propensity to react; indicates reactivity. nih.gov |

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govrjlbpcs.com This technique is essential in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. rjlbpcs.com For this compound, docking simulations would be used to predict its binding mode and affinity against a specific protein target.

The primary goal of molecular docking is to identify the most stable binding pose of the ligand within the active site of the protein. rjlbpcs.com This analysis reveals crucial non-covalent interactions, such as:

Hydrogen Bonds: These are key interactions that provide specificity and stability to the protein-ligand complex. The hydrazinyl and carbonyl groups of the quinolinone ring are potential hydrogen bond donors and acceptors. nih.gov

Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (like the methyl group and benzene (B151609) ring) and hydrophobic pockets in the protein.

Pi-Pi Stacking: Aromatic rings, like the quinoline (B57606) system, can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Understanding these interactions is fundamental to explaining the ligand's biological activity and can guide the design of more potent derivatives. nih.gov

Table 3: Example of Predicted Interactions from a Molecular Docking Simulation Note: This table is a hypothetical representation of docking results.

Ligand Atom/Group Protein Residue Interaction Type Distance (Å)
Hydrazinyl (-NHNH2) Aspartic Acid (ASP) Hydrogen Bond (Donor) 2.9
Carbonyl Oxygen (C=O) Lysine (LYS) Hydrogen Bond (Acceptor) 3.1
Quinoline Ring Tyrosine (TYR) Pi-Pi Stacking 4.5

Docking algorithms use scoring functions to estimate the binding affinity of the ligand to the protein, typically expressed in kcal/mol. nih.gov This score represents the change in Gibbs free energy (ΔG) upon binding. A more negative docking score indicates a stronger predicted binding affinity and a more stable protein-ligand complex. rjlbpcs.com While these scores are approximations, they are highly useful for ranking different compounds in virtual screening campaigns and prioritizing them for experimental testing. frontiersin.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govnih.gov Starting from the best-docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This allows for the assessment of the stability and flexibility of the complex in a simulated physiological environment. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over the simulation time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible and rigid regions of the protein, showing how different parts of the protein move in the presence of the ligand.

Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds identified in docking, confirming their stability over time. nih.gov

These simulations provide a more realistic and rigorous evaluation of the ligand's binding, complementing the insights gained from molecular docking. nih.gov

In Silico ADMET Predictions and Pharmacokinetic Profiling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. For novel compounds like this compound, in silico tools can offer valuable insights into their potential as drug candidates. These predictions are based on the molecule's structural features and comparison with large databases of known compounds.

Based on studies of analogous quinolinone and quinazoline (B50416) derivatives, a predictive ADMET profile for this compound can be constructed. nih.goveurekaselect.comnih.govnih.govresearchgate.netorientjchem.orgnih.gov These computational models utilize various algorithms to estimate a range of pharmacokinetic parameters. For instance, properties like lipophilicity (LogP), aqueous solubility, intestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes are commonly evaluated. nih.govorientjchem.orgnih.gov

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which evaluates molecular weight, LogP, and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be readily calculated from its structure to provide a preliminary assessment of its oral bioavailability.

A representative, predictive ADMET profile for this compound, based on typical parameters evaluated for similar heterocyclic compounds, is presented below. It is important to note that these are estimated values and would require experimental validation.

Table 1: Predicted ADMET and Physicochemical Properties of this compound

Property Predicted Value/Classification Significance
Physicochemical Properties
Molecular Weight 189.21 g/mol Adherence to drug-likeness principles (e.g., <500)
LogP (Lipophilicity) 1.5 - 2.5 Influences solubility, absorption, and membrane permeability
Aqueous Solubility Moderately soluble Affects absorption and formulation
pKa Basic and acidic centers present Influences ionization state and solubility at different pH
Absorption
Human Intestinal Absorption High Potential for good oral absorption
Caco-2 Permeability Moderate to High Indicator of intestinal drug absorption
P-glycoprotein Substrate Likely No Reduced potential for efflux from cells
Distribution
Blood-Brain Barrier (BBB) Permeability Low to Moderate Predicts potential for CNS effects
Plasma Protein Binding Moderate to High Affects the fraction of free drug available for therapeutic action
Metabolism
CYP450 2D6 Inhibitor Likely No Reduced risk of drug-drug interactions
CYP450 3A4 Inhibitor Possible Potential for drug-drug interactions
Excretion
Renal Organic Cation Transporter Possible Substrate Potential route of elimination
Toxicity
AMES Mutagenicity Low Probability Predicts carcinogenic potential
hERG Inhibition Low Probability Predicts risk of cardiotoxicity
Hepatotoxicity Low to Moderate Probability Predicts risk of liver injury

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Should a series of this compound analogs be synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors or antimicrobial agents), QSAR studies would be instrumental in identifying the key structural features that govern their potency. researchgate.netnih.govunram.ac.id

A typical QSAR study involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities would be selected. For the present case, this would involve synthesizing derivatives of this compound with variations at different positions of the quinolinone ring or the hydrazinyl moiety.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and structural keys.

3D descriptors: Geometrical properties, surface area, volume, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.govunram.ac.id

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds. nih.gov

For a series of this compound derivatives, a QSAR model could reveal, for example, that electron-withdrawing groups at a specific position on the quinolinone ring enhance activity, while bulky substituents on the hydrazinyl group are detrimental. Such insights are invaluable for the rational design of more potent and selective analogs. nih.gov

Conclusion and Future Directions in Research on 2 Hydrazinyl 3 Methylquinolin 4 3h One

Summary of Current Research Landscape

The quinolin-2(1H)-one, or carbostyril, skeleton is a recognized privileged structure in drug discovery, forming the basis of numerous biologically active compounds. auctoresonline.orgmdpi.com Research into quinoline (B57606) derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netrsc.orgbenthamscience.com The introduction of a hydrazinyl moiety at the 2-position of the 3-methylquinolin-4(3H)-one core creates a key intermediate for further chemical elaboration. mdpi.comnih.gov

Currently, the primary focus of research on 2-hydrazinyl-3-methylquinolin-4(3H)-one has been its utilization as a building block in the synthesis of more complex heterocyclic systems. The hydrazinyl group serves as a reactive handle for condensation reactions with various electrophiles, leading to the formation of hydrazones and other derivatives. nih.govnih.gov These derivatives have shown promise, particularly in the realm of oncology, with some exhibiting cytotoxic effects against various cancer cell lines. rsc.org The inherent biological activity of the quinolinone nucleus, coupled with the potential for diverse functionalization via the hydrazinyl group, underscores the current interest in this compound.

Unexplored Avenues in Synthetic Design and Derivatization

While the reaction of the hydrazinyl group is a primary focus, the synthetic potential of this compound is far from exhausted. Future synthetic strategies could explore modifications at other positions of the quinolinone ring to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Table 1: Potential Synthetic Modifications and Derivatizations

PositionPotential ModificationRationale
N1-positionAlkylation or arylationInfluence solubility, lipophilicity, and potential for additional interactions with biological targets.
C5, C6, C7, C8-positionsIntroduction of various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups)Modulate electronic properties, metabolic stability, and target-binding affinity.
Hydrazinyl MoietyCyclization reactions to form fused heterocyclic systems (e.g., triazoles, pyrazoles)Generate novel, rigid scaffolds with distinct pharmacological profiles. researchgate.net
Methyl Group (C3)Functionalization or replacementInvestigate the role of this group in target interaction and overall molecular conformation.

Furthermore, the development of one-pot, multi-component reactions involving this compound could provide an efficient and environmentally friendly route to novel and diverse chemical libraries. organic-chemistry.org The exploration of greener synthetic methodologies, such as microwave-assisted synthesis, could also accelerate the discovery of new derivatives. frontiersin.org

Potential for Novel Biological Target Identification and Therapeutic Applications

The established broad-spectrum bioactivity of quinoline and quinolinone derivatives suggests that this compound and its analogs may interact with a variety of biological targets. benthamscience.commdpi.com While initial studies have focused on anticancer activity, a systematic evaluation against other therapeutic targets is a crucial future direction.

Potential therapeutic applications to be explored include:

Antimicrobial Agents: Given the known antibacterial and antifungal properties of quinolones, derivatives of this compound could be screened against a panel of pathogenic bacteria and fungi. mdpi.com The hydrazone linkage, in particular, has been associated with antimicrobial activity in other heterocyclic systems. researchgate.net

Kinase Inhibitors: The quinoline scaffold is present in several FDA-approved kinase inhibitors used in oncology. nih.govnih.gov Derivatives of this compound could be designed and screened for their ability to inhibit specific kinases implicated in cancer and other diseases.

Enzyme Inhibitors: Various enzymes are potential targets for quinolinone-based compounds. For instance, NADPH oxidase has been identified as a target for some quinoline derivatives. nih.gov Investigating the inhibitory potential of this compound derivatives against a range of enzymes could uncover new therapeutic avenues.

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

To accelerate the discovery and optimization of drug candidates derived from this compound, a synergistic approach combining computational and experimental methods is essential.

Computational approaches can play a pivotal role in:

Virtual Screening: In-silico screening of large virtual libraries of this compound derivatives against known biological targets can prioritize compounds for synthesis and experimental testing. mdpi.com

Molecular Docking and Dynamics: These techniques can predict the binding modes and affinities of derivatives within the active sites of target proteins, providing insights into structure-activity relationships (SAR). nih.gov

ADMET Prediction: Computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Experimental validation will then be crucial to confirm the computational predictions and to fully characterize the biological activity of the synthesized compounds. This integrated workflow will enable a more rational and efficient exploration of the therapeutic potential of the this compound scaffold. The combination of ligand-based and structure-based drug design strategies will be instrumental in this endeavor. youtube.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Hydrazinyl-3-methylquinazolin-4(3H)-one, and how can yield/purity be improved?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

  • Reacting 3-aryl-2-chloromethylquinazolin-4(3H)-one with hydrazine derivatives under reflux in methanol ().
  • Using Na₂S₂O₅ in DMF at 150°C for cyclization ().

Optimization Tips:

  • Purify intermediates (e.g., 2-chloromethyl precursors) via column chromatography to minimize side reactions.
  • Monitor reaction progress using TLC and adjust reflux times (typically 4–6 hours).
  • Recrystallize the final product from ethanol or DMF to enhance purity ().

Q. Which spectroscopic techniques are critical for characterizing 2-Hydrazinyl-3-methylquinazolin-4(3H)-one?

Methodological Answer:

  • ¹H NMR : Look for signals at δ 3.59 ppm (CH₃), δ 7.2–8.2 ppm (aromatic protons), and δ 5.84 ppm (exchangeable NH) ().
  • IR : Confirm hydrazinyl (-NH-) stretches (3200 cm⁻¹) and carbonyl (C=O, ~1663 cm⁻¹) ().
  • X-ray Crystallography : Use SHELXL for refinement; resolve disorder in methyl/hydrazinyl groups via anisotropic displacement parameters ().

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of 2-Hydrazinyl-3-methylquinazolin-4(3H)-one?

Methodological Answer:

  • Perform graph set analysis (Etter’s formalism) to categorize N–H···O and N–H···N interactions.
  • Use Mercury Software to visualize motifs like R₂²(8) rings formed by dimeric hydrogen bonds ().
  • Compare with related quinazolinones (e.g., 3-amantadinyl derivatives) to identify trends in supramolecular assembly ().

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • Disorder Handling : Split methyl/hydrazinyl groups into multiple positions and refine occupancy ratios (e.g., 70:30) using SHELXL ().
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for high-Rint datasets ().
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry ().

Q. How can structure-activity relationships (SAR) guide the design of bioactive 2-Hydrazinyl-3-methylquinazolin-4(3H)-one derivatives?

Methodological Answer:

  • Substituent Screening : Introduce triazolylthiomethyl or isatinhydrazonyl groups at position 2 to enhance antimicrobial activity ().
  • In Vitro Assays : Test against S. aureus (MIC ≤ 8 µg/mL) and E. coli (MIC ≤ 16 µg/mL) using broth microdilution ().
  • Computational Modeling : Perform docking studies with E. coli DNA gyrase (PDB: 1KZN) to prioritize synthetic targets ().

Q. What are common pitfalls in interpreting NMR data for hydrazinyl-substituted quinazolinones?

Methodological Answer:

  • Dynamic Effects : Broadened NH signals due to slow exchange—use DMSO-d₆ and elevated temperatures (80°C) ().
  • Tautomerism : Check for equilibrium between hydrazinyl and azo forms via ¹³C NMR (C=O at ~160 ppm remains constant) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.